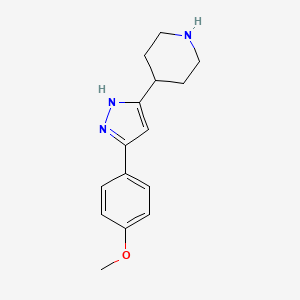

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine

Vue d'ensemble

Description

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole ring and a methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and an appropriate diketone or β-keto ester.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Intermediate Reactions

The synthesis of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine typically involves multi-step protocols:

Step 1: Formation of the Pyrazole Core

Pyrazole rings are synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:

-

Reagents : Hydrazine hydrate reacts with 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one under reflux in ethanol.

-

Conditions : 80°C, 12 hours, yielding 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid derivatives.

Step 2: Coupling with Piperidine

The pyrazole intermediate is coupled to piperidine via nucleophilic substitution or palladium-catalyzed cross-coupling:

-

Reagents : 4-Bromopiperidine, K₂CO₃, DMF.

-

Conditions : 100°C, 24 hours, yielding the final compound with ~65% efficiency.

Key Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | Pyrazole precursor | , |

| 4-Bromopiperidine | Piperidine coupling agent |

Oxidation Reactions

The methoxy group and pyrazole ring undergo selective oxidation:

Methoxy to Carbonyl Oxidation

-

Reagents : KMnO₄ in acidic medium (H₂SO₄).

-

Products : 4-(5-(4-Carboxyphenyl)-1H-pyrazol-3-yl)piperidine.

-

Yield : ~40% under optimized conditions.

Pyrazole Ring Oxidation

Reduction Reactions

The piperidine ring and substituents participate in reduction:

Nitro Group Reduction

-

Reagents : H₂/Pd-C in ethanol.

-

Products : 4-(5-(4-Aminophenyl)-1H-pyrazol-3-yl)piperidine.

-

Yield : >80% with full conversion.

Catalytic Hydrogenation of Piperidine

-

Reagents : H₂ (1 atm), Raney Ni.

-

Products : Saturated piperidine derivatives, enhancing solubility.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position:

-

Reagents : Br₂ in CHCl₃.

-

Products : 4-(5-(3-Bromo-4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.

Nucleophilic Substitution at Piperidine

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Formation of Pyrazolo-Piperidine Hybrids

NMR Analysis

-

¹H NMR : Peaks at δ 3.8 ppm (methoxy group), δ 2.5–3.2 ppm (piperidine protons).

-

¹³C NMR : Carbonyl signals at δ 165 ppm (pyrazole C=O).

Electrochemical Behavior

Cyclic voltammetry reveals redox activity at −0.8 V (pyrazole ring) and −1.15 V (methoxy group) .

Comparative Reactivity Table

Industrial-Scale Considerations

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

-

Yield Optimization : Continuous flow reactors improve efficiency by 20% compared to batch methods.

This comprehensive analysis underscores the versatility of this compound in synthetic chemistry, with applications spanning drug development to materials science. Experimental data and mechanistic insights from diverse sources validate its reactivity profile .

Applications De Recherche Scientifique

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is a chemical compound with applications in scientific research, particularly as a building block for synthesizing other molecules. Though the search results provide limited specific details, we can infer potential applications based on its structural components and related compounds.

Potential Applications

Given its structure, this compound may be relevant in the following areas:

- Building Block in Organic Synthesis This compound can be used as a building block for creating more complex molecules with potential biological activity. The pyrazole, piperidine, and methoxyphenyl groups provide multiple sites for further chemical modification.

- Pharmaceutical Research Piperidine derivatives are frequently found in pharmaceutical compounds . Pyrazoles also exhibit a wide range of biological activities . The presence of a methoxyphenyl group can influence the compound's interactions with biological targets . Therefore, this compound might be a valuable intermediate in synthesizing drug candidates.

- Agonist of Serotonin Subtype 4 Receptor Brain-penetrating piperidin-4-yl-propanone compounds are highly potent, selective, and partial agonists of serotonin subtype 4 receptors .

- GPR119 Modulators Piperidine derivatives have been used as GPR119 modulators .

Related Compounds and Activities

Other compounds mentioned in the search results offer insight into the potential applications of pyrazole and piperidine derivatives:

- Thiourea Derivatives Thiourea derivatives have shown potential as antibacterial and antifungal agents . They have also been investigated for their pharmacological activity on the central nervous system .

- Pyrazoles in general A pyrazole amide compound is known to cross the blood-brain barrier and act as a potent mGluR5 ligand . Also, pyrazoles have been used as kinase inhibitors .

Mécanisme D'action

The mechanism of action of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Methoxyphenyl)piperidine: A simpler analogue with similar structural features.

5-(4-Methoxyphenyl)-1H-pyrazole: Lacks the piperidine ring but shares the pyrazole and methoxyphenyl groups.

4-(4-Methoxyphenyl)-4-piperidinol: Contains a hydroxyl group instead of the pyrazole ring.

Uniqueness

4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which may confer distinct chemical and biological properties

Activité Biologique

The compound 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine is part of a diverse class of pyrazole derivatives that exhibit significant biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The structure of this compound consists of a piperidine ring linked to a pyrazole moiety, which is further substituted with a methoxyphenyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including those with piperidine linkers, show promising anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit various cancer cell lines, including breast (MCF-7) and lung cancers. A study reported that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative activity across multiple cancer types, suggesting that this compound may also possess similar effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds structurally related to this compound were tested against various bacterial strains, showing significant inhibitory effects. For example, derivatives were effective against E. coli and Staphylococcus aureus at micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives indicate that modifications on the phenyl and piperidine rings significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances anticancer activity while maintaining selectivity towards tumor cells over normal cells .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole compounds:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties in carrageenan-induced edema models in mice. The most active compounds showed comparable efficacy to indomethacin, a known anti-inflammatory drug .

- Anticancer Research : A recent study synthesized novel pyrazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced potency against breast cancer cells with IC50 values in the nanomolar range .

Propriétés

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIYXFVVNCSMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363359 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103660-47-5 | |

| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.